4-(((Trifluoromethyl)amino)methyl)phenol
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Overview
Description
4-(((Trifluoromethyl)amino)methyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound contains a benzene ring substituted with a trifluoromethyl group and an amino group attached to a methyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Trifluoromethyl)amino)methyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzotrifluoride with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(((Trifluoromethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(((Trifluoromethyl)amino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(((Trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound is similar in structure but lacks the amino group.
4-Hydroxybenzotrifluoride: Another related compound with a hydroxyl group instead of an amino group
Uniqueness
4-(((Trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-[(trifluoromethylamino)methyl]phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)12-5-6-1-3-7(13)4-2-6/h1-4,12-13H,5H2 |
InChI Key |
XHAVZWBPPWYMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(F)(F)F)O |
Origin of Product |
United States |
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